molecular formula C21H23N3O2 B2739376 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 912889-43-1

4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2739376
CAS No.: 912889-43-1
M. Wt: 349.434
InChI Key: LWNDVLYPPFNEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resulting benzimidazole is then further functionalized to introduce the 2-methoxyethyl group.

The pyrrolidinone ring can be synthesized through a variety of methods, including the cyclization of appropriate amines with carboxylic acids or their derivatives. The final step involves coupling the benzimidazole and pyrrolidinone moieties under suitable conditions, often using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one can undergo a variety of chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core would yield N-oxides, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with various biological targets, including DNA and proteins, which could be relevant for its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure.

    Pyrrolidinone: Another compound with a similar ring structure.

    2-Methoxyethylbenzimidazole: A compound with a similar substituent pattern.

Uniqueness

4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one is unique due to its combination of a benzimidazole core and a pyrrolidinone ring, along with specific substituents that confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-7-3-5-9-18(15)24-14-16(13-20(24)25)21-22-17-8-4-6-10-19(17)23(21)11-12-26-2/h3-10,16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNDVLYPPFNEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.